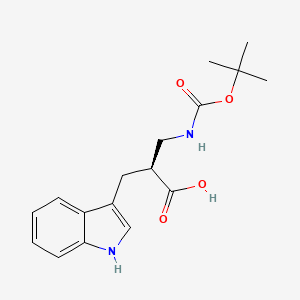
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound that features an indole moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, tert-butyl carbamate, and a suitable propanoic acid derivative.
Formation of the Indole Derivative: The indole moiety is functionalized to introduce the desired substituents. This may involve reactions such as alkylation or acylation.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
Coupling Reaction: The functionalized indole derivative is coupled with the Boc-protected amino acid derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and various substituted indole compounds.
Applications De Recherche Scientifique
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((1H-Indol-3-yl)methyl)-3-amino-propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the backbone, altering its chemical properties.
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)acetic acid:
Uniqueness
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Clé InChI |
MEBGSWOKWJLJKT-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


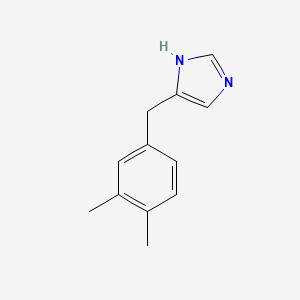
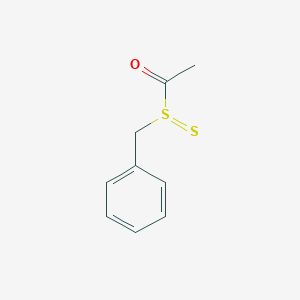
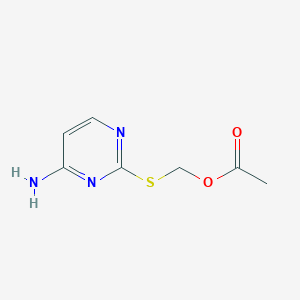
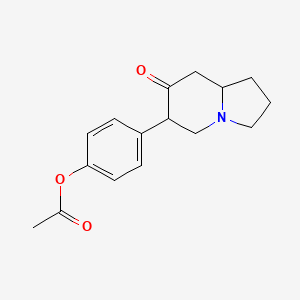
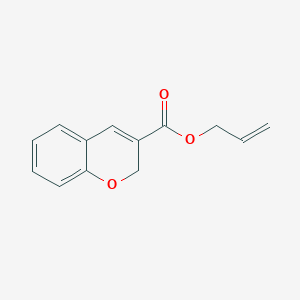


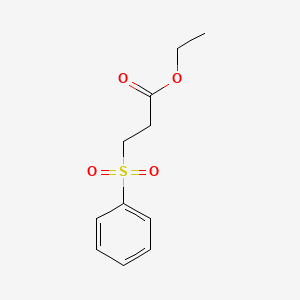
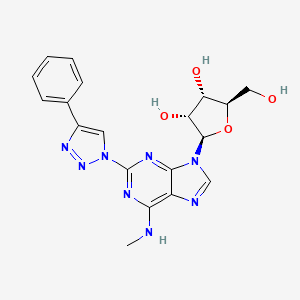
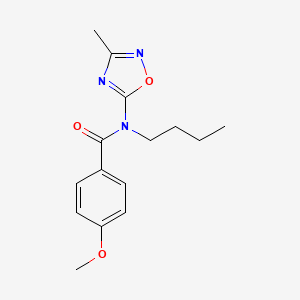

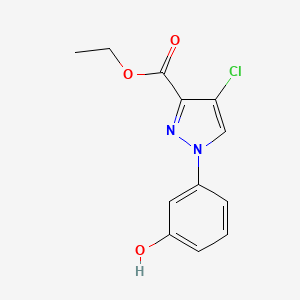
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

